D-arabino C20-Phytosphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-arabino C20-Phytosphingosine: is a type of sphingoid base, which is a fundamental component of sphingolipids. Sphingolipids are essential constituents of cell membranes and play crucial roles in cell recognition, signaling, and regulation. This compound is characterized by its long-chain base structure, which includes a 20-carbon backbone and specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-arabino C20-Phytosphingosine typically involves several key steps:
Wittig Olefination: This step is used to form the carbon-carbon double bond in the sphingoid base.
Sharpless Dihydroxylation: This reaction introduces hydroxyl groups at specific positions on the carbon chain.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of chiral pool approaches, chiral auxiliaries, and asymmetric reactions are common to ensure the correct stereochemistry of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-arabino C20-Phytosphingosine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the sphingoid base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: D-arabino C20-Phytosphingosine is used as a building block in the synthesis of complex sphingolipids and glycosphingolipids, which are important for studying cell membrane structure and function .
Biology: In biological research, this compound is used to investigate the roles of sphingolipids in cell signaling, apoptosis, and differentiation .
Medicine: this compound has potential therapeutic applications, particularly in the treatment of skin disorders and as an anti-inflammatory agent .
Industry: In the cosmetic industry, it is used in formulations for skin care products due to its moisturizing and anti-aging properties .
Mechanism of Action
D-arabino C20-Phytosphingosine exerts its effects by interacting with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramide synthase and sphingomyelinase . These interactions influence cell membrane structure, signaling pathways, and cellular responses, including apoptosis and inflammation .
Comparison with Similar Compounds
L-ribo-Phytosphingosine: Another stereoisomer with similar structural features but different biological activities.
Sphingosine: A related sphingoid base with a shorter carbon chain and different functional groups.
Dihydrosphingosine: A reduced form of sphingosine with distinct properties and applications.
Properties
CAS No. |
1335002-11-3 |
---|---|
Molecular Formula |
C20H43NO3 |
Molecular Weight |
345.568 |
IUPAC Name |
(2R,3S,4R)-2-aminoicosane-1,3,4-triol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1 |
InChI Key |
UQAUXYMLKGFKBX-AQNXPRMDSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Synonyms |
(2R,3S,4R)-Amino-1,3,4-eicosanetriol; D-arabino-1,3,4-Trihydroxy-2-aminoeicosane; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.